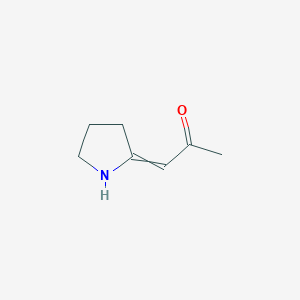
1-(Pyrrolidin-2-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyrrolidin-2-ylidene)propan-2-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1-(Pyrrolidin-2-ylidene)propan-2-one derivatives. The incorporation of the pyrrolidine moiety into hybrid chemical structures has been associated with significant pharmacological properties, particularly in targeting various cancer types.
Case Study: Synthesis and Evaluation of Pyrrolidinone Derivatives
A recent study synthesized several pyrrolidinone-hydrazone derivatives and assessed their cytotoxicity against human cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), IGR39 (melanoma), Panc-1 (pancreatic carcinoma), and PPC-1 (prostate cancer). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells compared to non-cancerous fibroblasts, with some compounds demonstrating promising anticancer activity .
| Compound | Cancer Cell Line | EC50 (µM) | Selectivity |
|---|---|---|---|
| A | MDA-MB-231 | 5.0 | Moderate |
| B | IGR39 | 3.5 | High |
| C | Panc-1 | 7.0 | Low |
| D | PPC-1 | 2.0 | Very High |
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant pathogens.
Case Study: Antimicrobial Activity Assessment
A series of 5-oxopyrrolidine derivatives were evaluated for their antimicrobial efficacy against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as therapeutic agents against resistant infections .
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| E | MRSA | 4 | Strong |
| F | Linezolid-resistant | 8 | Moderate |
| G | Tedizolid-resistant | 16 | Weak |
Inhibition of Key Enzymes
Some derivatives have been identified as inhibitors of critical enzymes involved in cancer progression and microbial resistance, such as PI3K and various tyrosine kinases .
Induction of Apoptosis
Studies indicate that certain compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .
Future Directions in Research
The ongoing research into the applications of this compound focuses on:
- Structural Modifications : Enhancing the potency and selectivity of derivatives through structural modifications.
- Combination Therapies : Investigating the efficacy of these compounds in combination with existing chemotherapeutics to overcome resistance mechanisms.
Properties
CAS No. |
32357-58-7 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-pyrrolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C7H11NO/c1-6(9)5-7-3-2-4-8-7/h5,8H,2-4H2,1H3 |
InChI Key |
MJPFXBSXYTVTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















